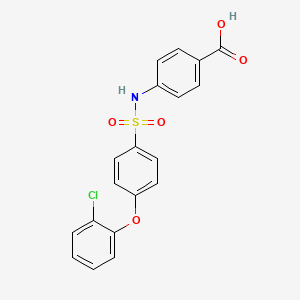

4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid

Description

Historical Context and Development of Sulfonamide-Benzoic Acid Derivatives

The synthesis and application of sulfonamide-benzoic acid derivatives trace their origins to the early 20th-century discovery of sulfonamide antibiotics, exemplified by Prontosil, the first commercially available antibacterial agent in this class. These compounds combined the sulfonamide moiety—a functional group known for its bioactivity—with aromatic systems to enhance pharmacological properties. The integration of benzoic acid into sulfonamide frameworks emerged as a strategy to improve solubility and target specificity, particularly in enzyme inhibition.

The specific compound 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid (CAS: 606944-48-3) represents a modern iteration of this approach. Its structure features a 2-chlorophenoxy group attached to a phenylsulfonamide backbone, further linked to a benzoic acid moiety. This design leverages the electron-withdrawing chlorine atom to modulate electronic properties and the sulfonamide group to facilitate interactions with enzymatic active sites, as observed in related derivatives.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄ClNO₅S |

| Molecular Weight | 403.84 g/mol |

| IUPAC Name | 4-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)benzoic acid |

| Purity | ≥95% |

Research Significance in Medicinal Chemistry

Sulfonamide-benzoic acid hybrids have garnered attention for their dual functionality: the sulfonamide group acts as a zinc-binding motif in enzyme inhibition, while the benzoic acid enhances water solubility and pharmacokinetic profiles. For 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid , studies suggest potential applications in targeting metalloenzymes such as carbonic anhydrases (CAs) and β-lactamases.

For instance, benzamide-4-sulfonamides—structurally analogous to this compound—exhibit nanomolar inhibition constants (K~i~) against human CA isoforms (e.g., hCA II, VII, IX), which are implicated in glaucoma, epilepsy, and cancer. Similarly, sulfonamide boronic acid derivatives demonstrate efficacy against β-lactamase enzymes, reversing antibiotic resistance in pathogens like Vibrio cholerae. The chlorine substituent in 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid may further fine-tune steric and electronic interactions, enhancing binding affinity.

Current Academic Landscape and Knowledge Gaps

Recent research has focused on optimizing sulfonamide-benzoic acid derivatives for isoform selectivity—a persistent challenge due to structural similarities across enzyme families. While 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid has been cataloged in chemical databases, peer-reviewed studies directly investigating its biological activity remain sparse.

Key gaps include:

- Mechanistic Studies : Detailed crystallographic analyses of the compound bound to target enzymes are lacking, hindering structure-activity relationship (SAR) optimization.

- Selectivity Profiling : Comparative inhibition data against non-target isoforms (e.g., hCA I, bacterial CAs) are needed to assess therapeutic windows.

- Synthetic Methodology : Current protocols for synthesizing this compound rely on conventional sulfonylation reactions; greener or high-yield alternatives remain unexplored.

Ongoing work in related sulfonamides underscores the potential of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid as a scaffold for developing isoform-specific inhibitors, particularly in oncology and infectious disease. Collaborative efforts between synthetic chemists and structural biologists will be critical to advancing this field.

Properties

IUPAC Name |

4-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO5S/c20-17-3-1-2-4-18(17)26-15-9-11-16(12-10-15)27(24,25)21-14-7-5-13(6-8-14)19(22)23/h1-12,21H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBIVNVBIPQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid typically involves the following steps:

Preparation of 4-(2-chlorophenoxy)aniline: This intermediate is synthesized by reacting 2-chlorophenol with 4-nitrochlorobenzene in the presence of a base, followed by reduction of the nitro group to an amine.

Formation of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid: The 4-(2-chlorophenoxy)aniline is then reacted with 4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid is a complex organic compound with the molecular formula C20H16ClNO5S. It is characterized by a benzoic acid moiety, a sulfonamide group, and a chlorophenoxy group, giving it unique chemical properties and diverse applications in chemistry, biology, and medicine.

Scientific Research Applications

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is investigated for its potential as an inhibitor of specific enzymes and proteins.

- Medicine It is explored for its anti-inflammatory and antiviral properties.

- Industry It is utilized in developing new materials and chemical processes.

Biological Activities

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid combines a sulfonamide moiety with a chlorophenoxy group, potentially contributing to its biological activity. Compounds with sulfonamide groups exhibit antimicrobial properties, interfering with bacterial growth by disrupting folate synthesis, similar to traditional sulfa drugs. Related compounds have shown anti-inflammatory properties, possibly enhanced by the chlorophenoxy group modulating inflammatory pathways. The compound may also have cytotoxic effects on certain cancer cell lines, potentially inducing apoptosis or cell cycle arrest by modulating key signaling pathways involved in cancer progression.

Case Studies and Research Findings

- In Vitro Studies Derivatives of sulfonamide compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines like HeLa and MCF-7 in in vitro assays, often using MTT assays to assess cell viability post-treatment.

- Animal Models In vivo studies using murine models suggest that similar compounds can reduce tumor growth when administered at specific dosages, indicating potential as an anticancer therapeutic.

- Mechanistic Insights Computational docking studies predict the binding affinity of the compound to various biological targets, including PTP1B (protein tyrosine phosphatase 1B), which is implicated in insulin signaling and cancer metabolism, suggesting potential for modulating metabolic pathways related to insulin resistance.

| Activity | Description |

|---|---|

| Antimicrobial | Sulfonamide moiety may inhibit bacterial growth by interfering with folate synthesis. |

| Anti-inflammatory | Chlorophenoxy group may enhance anti-inflammatory activity by modulating inflammatory pathways; compounds inhibiting cyclooxygenase enzymes (COX-1 and COX-2) reduce inflammation and pain. |

| Cytotoxicity | Preliminary studies suggest cytotoxic effects on certain cancer cell lines; mechanism may involve induction of apoptosis or cell cycle arrest through modulation of key signaling pathways involved in cancer progression. |

| Enzyme Inhibition | Sulfonamide group inhibits certain enzymes by mimicking the substrate or binding to the active site. |

| Binding Affinity | Chlorophenoxy group interacts with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity. |

Mechanism of Action

The mechanism of action of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamidobenzoic acids are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

*Calculated based on molecular formula C₁₉H₁₃ClN₂O₅S.

Key Observations :

- Bromine in analogous compounds adds steric bulk but may reduce solubility .

- Electron-Withdrawing Groups : The -CF₃ group in 4-((3-trifluoromethylphenyl)sulfonamido)benzoic acid enhances metabolic stability, a property absent in the target compound .

- Acidity : The nitro group in 4-((4-chloro-3-nitrophenyl)sulfonamido)-2-hydroxybenzoic acid significantly lowers pKa (2.77 vs. ~4.5 for the target compound), favoring ionized states at physiological pH .

Physicochemical Properties

- Solubility : The target compound’s solubility is likely lower than derivatives with polar groups (e.g., -OH in ) but higher than fully halogenated analogues .

- Melting Points : Derivatives like 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (compound 4) exhibit high melting points (203–205°C), correlating with crystallinity from hydrogen bonding .

Biological Activity

4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid is a sulfonamide compound with promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a sulfonamide functional group, which is known for its diverse biological properties, including antibacterial and anticancer activities. This article delves into the compound's biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid is CHClNOS, with a molecular weight of approximately 367.83 g/mol. The presence of the sulfonamide group is critical for its biological interactions, while the chlorophenoxy moiety enhances its pharmacological properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 367.83 g/mol |

| Functional Groups | Sulfonamide, Chlorophenoxy |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid exhibits significant anticancer activity . It has been shown to inhibit specific enzymes involved in cancer progression, potentially affecting pathways related to angiogenesis and cell proliferation . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting metabolic pathways essential for tumor growth.

Case Study: Inhibition of Tumor Growth

In a study by Farag et al. (2022), compounds similar to 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid were evaluated for their anticancer effects. The results indicated that these compounds significantly reduced tumor size in xenograft models, suggesting their potential as therapeutic agents against malignancies .

Antimicrobial Activity

The compound also displays moderate antimicrobial activity , particularly against Gram-positive bacteria. The sulfonamide group is known for its efficacy in inhibiting bacterial growth by interfering with folate synthesis.

Table 2: Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Low Inhibition |

| Bacillus subtilis | Moderate Inhibition |

The mechanism by which 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid exerts its biological effects primarily involves the inhibition of key enzymes and pathways:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in nucleotide synthesis, leading to reduced DNA replication in cancer cells.

- Apoptosis Induction : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism : The sulfonamide structure mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

Synthesis and Characterization

The synthesis of 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid typically involves several steps including:

- Formation of the Sulfonamide Linkage : Reacting a suitable amine with a sulfonyl chloride.

- Coupling Reaction : Attaching the chlorophenoxy moiety through nucleophilic substitution reactions.

- Purification : Utilizing crystallization or chromatography techniques to obtain pure product.

Table 3: Synthesis Steps Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Sulfonamide Formation | Nucleophilic Substitution | Room Temperature |

| Coupling | Nucleophilic Aromatic Substitution | Basic Conditions |

| Purification | Crystallization | Solvent Evaporation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid, and how are intermediates characterized?

- Methodology : The compound is synthesized via a multi-step process involving:

Condensation : Reacting 4-(2-chlorophenoxy)benzenesulfonamide with a benzoic acid derivative (e.g., ethyl 4-aminobenzoate) in aqueous ethanol under reflux.

Hydrolysis : Treating intermediates with sodium hydroxide to hydrolyze ester groups to carboxylic acids.

Acidification : Neutralizing the reaction mixture with HCl to precipitate the final product.

- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 7.20–7.89 ppm for aromatic protons in DMSO-d₆) and ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 441.0751) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Primary Methods :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm), sulfonamide NH (δ 10.7–12.9 ppm), and carboxylic acid protons (δ 12.9–13.0 ppm). Carbonyl carbons (C=O) appear at δ 165–168 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- Supplementary Techniques : IR spectroscopy verifies sulfonamide (SO₂ asym/sym stretch at 1350–1150 cm⁻¹) and carboxylic acid (C=O stretch at 1680–1700 cm⁻¹) functional groups .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Tested in polar (DMSO, ethanol) and aqueous buffers (pH 1–12) via HPLC-UV quantification (λ = 254 nm). Poor aqueous solubility is common; DMSO is often used for stock solutions .

- Stability : Assessed via:

- Accelerated degradation studies (40–60°C, 75% humidity) monitored by HPLC.

- Photostability under UV light (320–400 nm) for 48 hours .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s antiviral or enzyme-inhibitory properties?

- SAR Approach :

Analog Synthesis : Modify substituents (e.g., replacing 2-chlorophenoxy with methoxy or trifluoromethyl groups) to assess bioactivity changes .

Biological Assays : Test analogs against target proteins (e.g., Coxsackievirus 3C protease) using enzyme inhibition assays (IC₅₀ determination) and cell-based viral replication assays .

- Key Finding : Bulky substituents on the sulfonamide group reduce potency, suggesting steric hindrance at the active site .

Q. How are metabolic pathways and toxicity profiles evaluated for this compound?

- In Vitro Metabolism :

- Liver microsomal assays (human/rat CYP450 isoforms) identify primary metabolites via LC-MS/MS .

- Reactive metabolite screening using glutathione trapping .

- Toxicity :

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ >50 µM suggests low toxicity).

- Genotoxicity : Ames test (bacterial reverse mutation assay) .

Q. How can contradictory bioactivity data between studies be resolved?

- Root Causes : Variability in compound purity, assay conditions (e.g., DMSO concentration), or cell line differences.

- Resolution Steps :

Orthogonal Validation : Re-test activity using SPR (surface plasmon resonance) for binding affinity and X-ray crystallography for target engagement .

Batch Analysis : Compare HPLC purity (>95%) and NMR data across studies .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral proteases). Parameters: grid size = 20 Å, exhaustiveness = 50 .

- ADME Prediction : Tools like SwissADME estimate LogP (2.5–3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and bioavailability (%F >30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.